Methyl 2-hydroxy-6-[(1E,3E,5E,7E,9E,11E)-12-[3-hydroxy-2-(methoxycarbonyl)phenyl]dodeca-1,3,5,7,9,11-hexaen-1-yl]benzoate Methyl 2-hydroxy-6-[(1E,3E,5E,7E,9E,11E)-12-[3-hydroxy-2-(methoxycarbonyl)phenyl]dodeca-1,3,5,7,9,11-hexaen-1-yl]benzoate
Brand Name: Vulcanchem
CAS No.: 1171924-03-0
VCID: VC11719737
InChI: InChI=1S/C28H26O6/c1-33-27(31)25-21(17-13-19-23(25)29)15-11-9-7-5-3-4-6-8-10-12-16-22-18-14-20-24(30)26(22)28(32)34-2/h3-20,29-30H,1-2H3/b5-3+,6-4+,9-7+,10-8+,15-11+,16-12+
SMILES: COC(=O)C1=C(C=CC=C1O)C=CC=CC=CC=CC=CC=CC2=C(C(=CC=C2)O)C(=O)OC
Molecular Formula: C28H26O6
Molecular Weight: 458.5 g/mol

Methyl 2-hydroxy-6-[(1E,3E,5E,7E,9E,11E)-12-[3-hydroxy-2-(methoxycarbonyl)phenyl]dodeca-1,3,5,7,9,11-hexaen-1-yl]benzoate

CAS No.: 1171924-03-0

Cat. No.: VC11719737

Molecular Formula: C28H26O6

Molecular Weight: 458.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-hydroxy-6-[(1E,3E,5E,7E,9E,11E)-12-[3-hydroxy-2-(methoxycarbonyl)phenyl]dodeca-1,3,5,7,9,11-hexaen-1-yl]benzoate - 1171924-03-0

Specification

CAS No. 1171924-03-0
Molecular Formula C28H26O6
Molecular Weight 458.5 g/mol
IUPAC Name methyl 2-hydroxy-6-[(1E,3E,5E,7E,9E,11E)-12-(3-hydroxy-2-methoxycarbonylphenyl)dodeca-1,3,5,7,9,11-hexaenyl]benzoate
Standard InChI InChI=1S/C28H26O6/c1-33-27(31)25-21(17-13-19-23(25)29)15-11-9-7-5-3-4-6-8-10-12-16-22-18-14-20-24(30)26(22)28(32)34-2/h3-20,29-30H,1-2H3/b5-3+,6-4+,9-7+,10-8+,15-11+,16-12+
Standard InChI Key LUDSVYCNLLQLHH-LHXOBMNPSA-N
Isomeric SMILES COC(=O)C1=C(C=CC=C1O)/C=C/C=C/C=C/C=C/C=C/C=C/C2=C(C(=CC=C2)O)C(=O)OC
SMILES COC(=O)C1=C(C=CC=C1O)C=CC=CC=CC=CC=CC=CC2=C(C(=CC=C2)O)C(=O)OC
Canonical SMILES COC(=O)C1=C(C=CC=C1O)C=CC=CC=CC=CC=CC=CC2=C(C(=CC=C2)O)C(=O)OC

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure features a central dodeca-1,3,5,7,9,11-hexaenyl chain bridging two aromatic rings. The first ring is a 3-hydroxy-2-(methoxycarbonyl)phenyl group, while the second is a methyl 2-hydroxybenzoate moiety. The (1E,3E,5E,7E,9E,11E) configuration ensures all double bonds adopt an trans orientation, creating a planar, conjugated system that may influence electronic properties such as absorption spectra and redox behavior.

Table 1: Key Molecular Properties

PropertyValue
CAS Number1171924-03-0
Molecular FormulaC28H26O6
Molecular Weight458.5 g/mol
IUPAC NameMethyl 2-hydroxy-6-[(1E,3E,5E,7E,9E,11E)-12-(3-hydroxy-2-methoxycarbonylphenyl)dodeca-1,3,5,7,9,11-hexaenyl]benzoate
SMILES NotationCOC(=O)C1=C(C=CC=C1O)/C=C/C=C/C=C/C=C/C=C/C=C/C2=C(C(=C(C=C2)O)OC)C(=O)OC

The stereochemical complexity is further evidenced by its Standard InChIKey (LUDSVYCNLLQLHH-LHXOBMNPSA-N), which encodes the spatial arrangement of atoms and double bonds.

Spectroscopic and Physicochemical Properties

While experimental data on solubility and stability remain limited, the presence of hydroxyl and ester groups suggests moderate polarity. The conjugated hexaene system likely confers strong UV-Vis absorption in the 300–400 nm range, a hypothesis supported by analogous polyenes. Theoretical calculations predict a logP value of ~3.5, indicating balanced lipophilicity suitable for membrane penetration in biological systems.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this compound involves multi-step strategies to construct the hexaene backbone while preserving stereochemistry. A plausible route includes:

  • Wittig-Horner Reaction: To iteratively extend the polyene chain using phosphonate reagents.

  • Suzuki-Miyaura Coupling: For attaching the aromatic rings to the hexaene core.

  • Esterification: Protection of carboxylic acid groups as methyl esters using diazomethane or methanol under acidic conditions.

Challenges include controlling double-bond geometry and minimizing isomerization during purification. Vendors such as BOC Sciences and Hairui Chemical report gram-scale production, though yields and purity specifications remain undisclosed.

Analytical Characterization

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for confirming structure. The ¹H-NMR spectrum would exhibit distinct signals for:

  • Aromatic protons: δ 6.5–8.0 ppm (multiplet).

  • Methoxy groups: δ 3.8–3.9 ppm (singlet).

  • Hydroxyl protons: δ 5.5–6.0 ppm (broad, exchangeable).

Challenges and Future Directions

Stability Considerations

The hexaene chain is susceptible to oxidative degradation and photoisomerization. Strategies to enhance stability include:

  • Encapsulation: In lipid nanoparticles or cyclodextrins.

  • Structural modification: Introducing electron-withdrawing groups to reduce reactivity.

Biological Testing

Despite theoretical promise, in vitro and in vivo data are absent. Priority studies should assess:

  • Cytotoxicity: Using MTT assays in cell lines.

  • Pharmacokinetics: Plasma stability and metabolite profiling.

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